molecular formula C28H16F2N2O5 B11223920 1,2,4-Oxadiazole-3,5-diyldibenzene-4,1-diyl bis(4-fluorobenzoate)

1,2,4-Oxadiazole-3,5-diyldibenzene-4,1-diyl bis(4-fluorobenzoate)

Cat. No.: B11223920
M. Wt: 498.4 g/mol
InChI Key: FQDCLJUYHLLQCU-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole-3,5-diyldibenzene-4,1-diyl bis(4-fluorobenzoate) is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms This particular compound is characterized by its unique structure, which includes two benzene rings and two fluorobenzoate groups attached to the oxadiazole core

Preparation Methods

The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of acylhydrazines with carboxylic acids or their derivatives. For 1,2,4-Oxadiazole-3,5-diyldibenzene-4,1-diyl bis(4-fluorobenzoate), the synthetic route may involve the following steps:

    Formation of Acylhydrazine: The reaction of hydrazine with a carboxylic acid derivative, such as an ester or acid chloride, to form an acylhydrazine intermediate.

    Cyclization: The acylhydrazine undergoes cyclization in the presence of a dehydrating agent, such as thionyl chloride or phosphoryl chloride, to form the oxadiazole ring.

    Functionalization: The oxadiazole ring is further functionalized by attaching benzene and fluorobenzoate groups through various coupling reactions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1,2,4-Oxadiazole-3,5-diyldibenzene-4,1-diyl bis(4-fluorobenzoate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorobenzoate groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

    Coupling Reactions: The benzene rings can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, catalysts like palladium or copper, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1,2,4-Oxadiazole-3,5-diyldibenzene-4,1-diyl bis(4-fluorobenzoate) has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and parasites. It is also explored for its anti-cancer properties.

    Materials Science: Due to its unique structure, the compound is investigated for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Agricultural Chemistry: The compound’s derivatives are evaluated for their pesticidal and herbicidal activities, providing potential solutions for crop protection.

    Analytical Chemistry: The compound is used as a reference standard in various analytical techniques, including chromatography and spectroscopy.

Mechanism of Action

The mechanism of action of 1,2,4-Oxadiazole-3,5-diyldibenzene-4,1-diyl bis(4-fluorobenzoate) involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit key enzymes involved in bacterial and viral replication, leading to its anti-infective properties.

    DNA Intercalation: The compound can intercalate into DNA, disrupting the replication and transcription processes, contributing to its anti-cancer effects.

    Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating cellular signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

1,2,4-Oxadiazole-3,5-diyldibenzene-4,1-diyl bis(4-fluorobenzoate) can be compared with other similar compounds, such as:

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole core but differ in their substituents, leading to variations in their biological and chemical properties.

    Benzoxazole Derivatives: These compounds have a similar structure but contain a benzoxazole ring instead of an oxadiazole ring, resulting in different reactivity and applications.

    Fluorobenzoate Derivatives: These compounds contain fluorobenzoate groups but differ in their core structures, affecting their overall properties and uses.

Properties

Molecular Formula

C28H16F2N2O5

Molecular Weight

498.4 g/mol

IUPAC Name

[4-[5-[4-(4-fluorobenzoyl)oxyphenyl]-1,2,4-oxadiazol-3-yl]phenyl] 4-fluorobenzoate

InChI

InChI=1S/C28H16F2N2O5/c29-21-9-1-19(2-10-21)27(33)35-23-13-5-17(6-14-23)25-31-26(37-32-25)18-7-15-24(16-8-18)36-28(34)20-3-11-22(30)12-4-20/h1-16H

InChI Key

FQDCLJUYHLLQCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)F)OC(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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